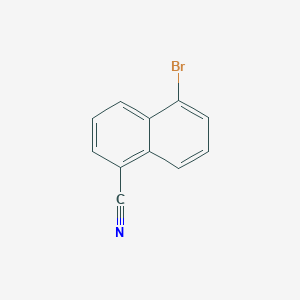

5-Bromonaphthalene-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZJIUYVNILRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562723 | |

| Record name | 5-Bromonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129278-20-2 | |

| Record name | 5-Bromonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromonaphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromonaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Naphthalene Scaffold

5-Bromonaphthalene-1-carbonitrile, identified by the CAS number 129278-20-2 , is a halogenated aromatic nitrile built upon the naphthalene framework.[1][2] While specific research on this particular isomer is not as widespread as its counterparts, its structural motifs—a reactive bromine atom and a versatile nitrile group on the rigid, planar naphthalene core—suggest significant potential as a key intermediate in synthetic organic chemistry and drug discovery. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data with established chemical principles to offer insights into its synthesis, reactivity, and potential applications for researchers at the forefront of chemical and pharmaceutical innovation.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively published, we can compile its known identifiers and some predicted properties.

| Property | Value | Source |

| CAS Number | 129278-20-2 | [1] |

| Molecular Formula | C₁₁H₆BrN | [1][2] |

| Molecular Weight | 232.08 g/mol | [2] |

| Appearance | Not available | |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Solubility | Not available | [5] |

| Purity | ≥95% (as commercially available) | [5] |

Synthesis of this compound: A Proposed Synthetic Pathway

A likely precursor for this synthesis is 5-bromo-1-naphthylamine. The synthesis would proceed via diazotization of the amine followed by cyanation.

Proposed Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization of 5-Bromo-1-naphthylamine:

-

Dissolve 5-bromo-1-naphthylamine in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution from step 1 to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is often gently warmed to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction mixture is then typically subjected to steam distillation or solvent extraction to isolate the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the pure compound.

-

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the aryl bromide and the nitrile.

1. The Aryl Bromide Moiety:

The bromine atom at the 5-position serves as a versatile handle for the construction of more complex molecular architectures through various cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. For instance, in the synthesis of related 4-bromonaphthalene-1-carbonitrile, the aryl bromide is a prime candidate for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.[6] These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, making this compound a valuable building block for creating libraries of novel compounds for biological screening.

2. The Nitrile Group:

The nitrile (-C≡N) group is a highly versatile functional group that can be transformed into several other important functionalities.[6]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromonaphthalene-1-carboxylic acid (CAS 16726-67-3).[7] Carboxylic acids are important functional groups in many biologically active molecules, capable of forming salt bridges and hydrogen bonds with biological targets.

-

Reduction: The nitrile can be reduced to a primary amine (5-bromo-1-naphthalenemethanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen atom, which is a common feature in many pharmaceuticals.

-

Organometallic Addition: Grignard reagents and other organometallic compounds can add to the nitrile to form ketones after hydrolysis.

The dual reactivity of this compound makes it an attractive starting material for the synthesis of a diverse range of naphthalene-based compounds with potential therapeutic applications. The naphthalene core is present in drugs with a wide spectrum of activities, including antiviral, antifungal, and anticancer properties.[4][8] The ability to functionalize both the 1- and 5-positions of the naphthalene ring system allows for fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing its interaction with biological targets.

Caption: Reactivity and potential applications of this compound.

Safety and Handling: A Precautionary Approach

Given the limited specific safety data for this compound, a cautious approach based on the known hazards of its functional groups and related compounds is essential. The GHS hazard statements provided by some suppliers indicate that the compound may be harmful if swallowed or in contact with skin, cause skin and eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Information for this compound: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Safety and Handling Protocol:

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[9]

-

-

Storage:

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the development of novel compounds with potential therapeutic applications. While a comprehensive dataset on its properties and reactivity is still emerging, this guide provides a solid foundation for researchers to understand and utilize this versatile compound in their scientific endeavors. As with any chemical, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount for its successful application.

References

-

Carl ROTH GmbH + Co KG. (n.d.). Safety Data Sheet: 1-Bromonaphthalene. Retrieved January 23, 2026, from [Link]

- Dakota Chemicals. (2026, January 6). The Chemistry Behind 4-Bromonaphthalene-1-carbonitrile: Synthesis and Reactivity.

-

National Center for Biotechnology Information. (n.d.). 1-Bromonaphthalene. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 129278-20-2. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-bromo-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

- International Journal of Pharmaceutical Sciences and Nanotechnology. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-302. [Link]

- Sigma-Aldrich. (2024, August 7).

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. Retrieved January 23, 2026, from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chemscene.com [chemscene.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. carlroth.com [carlroth.com]

Spectroscopic data of 5-Bromonaphthalene-1-carbonitrile (¹H NMR, ¹³C NMR, IR, Mass Spec)

Introduction: The Structural Significance of 5-Bromonaphthalene-1-carbonitrile

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and materials science. Its rigid naphthalene core, functionalized with both an electron-withdrawing nitrile group and a heavy bromine atom, presents a unique electronic and steric environment. This guide provides an in-depth analysis of the spectroscopic characteristics of this molecule, offering researchers and drug development professionals a comprehensive reference for its identification and characterization. The following sections will delve into the nuanced interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles and comparative data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Aromatic Environment

The ¹H NMR spectrum of this compound is anticipated to display a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns of the six aromatic protons are dictated by the combined electronic effects of the bromo and cyano substituents.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.60 - 7.75 | Doublet of doublets | J ≈ 8.0, 1.5 |

| H-3 | 7.45 - 7.60 | Triplet | J ≈ 8.0 |

| H-4 | 8.05 - 8.20 | Doublet | J ≈ 8.0 |

| H-6 | 7.85 - 8.00 | Doublet | J ≈ 8.5 |

| H-7 | 7.65 - 7.80 | Triplet | J ≈ 8.5 |

| H-8 | 8.25 - 8.40 | Doublet | J ≈ 8.5 |

Expert Interpretation

The electron-withdrawing nature of the nitrile group at C-1 will deshield the peri-proton H-8, causing it to resonate at a significantly downfield chemical shift. Similarly, the bromine atom at C-5 will influence the chemical shifts of its neighboring protons, H-4 and H-6. The expected coupling constants are typical for ortho- and meta-coupling in naphthalene systems. The predicted spectrum is a complex interplay of these factors, and a high-field NMR instrument would be essential for complete resolution and unambiguous assignment, likely requiring 2D NMR techniques such as COSY and HSQC for confirmation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to encompass the aromatic region (e.g., 0-10 ppm).

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and their position on the naphthalene ring.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 110 - 115 |

| C-2 | 130 - 135 |

| C-3 | 125 - 130 |

| C-4 | 128 - 133 |

| C-4a | 132 - 137 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

| C-7 | 128 - 133 |

| C-8 | 125 - 130 |

| C-8a | 130 - 135 |

| CN | 117 - 122 |

Expert Interpretation

The carbon atom directly attached to the bromine (C-5) is expected to have its chemical shift influenced by the heavy atom effect, though its precise location can be confirmed with 2D NMR. The carbon of the nitrile group (CN) will appear in a characteristic region for nitriles (117-122 ppm). The quaternary carbons (C-1, C-4a, C-5, C-8a) are expected to show weaker signals due to the absence of a Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quantitative observation of quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum of this compound will be dominated by vibrations characteristic of the aromatic ring and the nitrile functional group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2230 - 2210 | Strong, Sharp | C≡N stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| ~800 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Strong | C-Br stretch |

Expert Interpretation

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group (C≡N) in the 2230-2210 cm⁻¹ region.[1] The presence of multiple bands in the 1600-1450 cm⁻¹ region is characteristic of the naphthalene ring system. The C-H out-of-plane bending vibrations in the fingerprint region can provide clues about the substitution pattern of the aromatic ring. The C-Br stretching frequency is expected to appear at lower wavenumbers.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan the mid-IR range (4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or the pure KBr pellet.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 231/233 | ~100 / ~98 | [M]⁺ / [M+2]⁺ (Molecular ion peak) |

| 152 | Moderate | [M - Br]⁺ |

| 126 | Moderate | [M - Br - CN]⁺ |

Expert Interpretation

The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The most likely fragmentation pathway involves the loss of the bromine atom, followed by the loss of the nitrile group, leading to the formation of the naphthyl cation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron ionization (EI) is a common method for this type of molecule and will induce fragmentation. Electrospray ionization (ESI) can also be used, which is a softer ionization technique and may result in a more prominent molecular ion peak.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Workflow & Interconnectivity of Spectroscopic Data

The comprehensive characterization of this compound relies on the synergistic interpretation of data from all four spectroscopic techniques.

Caption: Interconnected workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic data of this compound, whether experimentally determined or expertly predicted, provides a detailed and self-validating picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of the connectivity of atoms, the presence of key functional groups, and the overall molecular formula. This technical guide serves as a foundational resource for scientists working with this important chemical intermediate, enabling its confident use in further synthetic applications.

References

-

PubChem. 5-Bromonaphthalene-1-carboxylic acid. [Link]

-

NIST Chemistry WebBook. Naphthalene, 1-bromo-. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NIST Chemistry WebBook. 5-Bromovaleronitrile. [Link]

Sources

Physical properties of 5-Bromonaphthalene-1-carbonitrile (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 5-Bromonaphthalene-1-carbonitrile, a key intermediate in synthetic organic chemistry. Recognizing the challenges in sourcing direct experimental data for this specific isomer, this document synthesizes available information, draws logical comparisons with related compounds, and provides a framework for its practical application in a laboratory setting.

Introduction: The Significance of Positional Isomerism

This compound belongs to a class of disubstituted naphthalene derivatives that are of significant interest in the development of novel pharmaceuticals and functional materials. The precise positioning of the bromo and cyano groups on the naphthalene scaffold profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its reactivity in subsequent synthetic transformations and its bulk physical characteristics. Understanding these properties is paramount for optimizing reaction conditions, purification strategies, and formulation development.

While extensive data is available for other isomers, such as 4-Bromonaphthalene-1-carbonitrile, specific experimental values for the 5-bromo isomer are not widely reported in publicly accessible literature or chemical databases. This guide will therefore present the available information for this compound and leverage data from its 4-bromo isomer to provide a scientifically grounded estimation of its physical behavior.

Molecular Structure and its Implications

The arrangement of the bromine atom at the 5-position and the nitrile group at the 1-position of the naphthalene ring in this compound results in a distinct electronic and steric profile. The electron-withdrawing nature of both substituents, coupled with the aromatic system, influences intermolecular forces and, consequently, the compound's physical state and solubility.

Caption: Basic information for this compound.

Physical Properties: A Data-Driven Analysis

A thorough search of scientific literature and chemical supplier databases reveals a scarcity of experimentally determined physical properties for this compound. The table below summarizes the available information for the target compound and its closely related isomer, 4-Bromonaphthalene-1-carbonitrile, for comparative purposes.

| Property | This compound | 4-Bromonaphthalene-1-carbonitrile |

| CAS Number | 129278-20-2 | 92616-49-4 |

| Molecular Formula | C₁₁H₆BrN | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol | 232.08 g/mol |

| Appearance | Not specified (likely a solid) | White to off-white solid[1] |

| Melting Point | Not available | 102-103 °C[1] |

| Boiling Point | Not available | 352.9 ± 15.0 °C (Predicted)[1] |

| Solubility | Not available | Soluble in dichloromethane[1] |

Expert Insight: The melting point of a crystalline solid is influenced by the efficiency of its crystal lattice packing and the strength of intermolecular forces. Given that 4-Bromonaphthalene-1-carbonitrile is a solid with a melting point of 102-103 °C, it is highly probable that this compound is also a solid at room temperature. The boiling point is largely dependent on molecular weight and intermolecular attractive forces. As isomers, their molecular weights are identical, and while dipole moments will differ, their boiling points are expected to be in a similar high range.

Solubility Profile: Theoretical and Practical Considerations

While specific solubility data for this compound is not available, a qualitative assessment can be made based on its structure and the known properties of analogous compounds.

Water Solubility: The presence of the large, nonpolar naphthalene core suggests that water solubility will be very low. The polar nitrile group is insufficient to overcome the hydrophobicity of the aromatic system.

Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in common nonpolar and moderately polar organic solvents. This is a common characteristic of brominated aromatic nitriles.

Recommended Solvents for Experimental Work:

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) (likely high solubility)

Experimental Workflow for Solubility Determination:

Caption: A simple workflow for qualitatively assessing solubility.

Conclusion and Future Directions

This technical guide has consolidated the currently available information on the physical properties of this compound. The significant gap in experimental data highlights an opportunity for further research. The determination and publication of the melting point, boiling point, and a comprehensive solubility profile would be of great value to the scientific community, particularly those working in medicinal chemistry and materials science. Based on the analysis of its isomeric counterpart, researchers can proceed with the working assumption that this compound is a high-melting solid with solubility in common organic solvents.

References

-

ChemWhat. This compound CAS#: 129278-20-2. [Link]

Sources

Introduction: The Strategic Importance of 5-Bromonaphthalene-1-carbonitrile

An In-depth Technical Guide to the Regioselective Synthesis of 5-Bromonaphthalene-1-carbonitrile

This compound is a key bifunctional intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials. Its structure, featuring a naphthalene core with two distinct, orthogonally reactive sites—the bromo and cyano groups—allows for sequential and selective chemical modifications. The aryl bromide is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles.

The primary challenge in synthesizing this molecule lies in achieving the precise 1,5-disubstitution pattern on the naphthalene ring. Direct electrophilic substitution on a naphthalene core often leads to mixtures of isomers, complicating purification and reducing overall efficiency. Therefore, regioselective control is the paramount consideration in designing a viable synthetic strategy. This guide provides a comprehensive overview of the principal methodologies for the regioselective synthesis of this compound, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Strategic Approach 1: Multi-step Synthesis from 1-Methylnaphthalene

One of the most reliable and scalable methods involves a well-defined, five-step sequence starting from the readily available 1-methylnaphthalene. This strategy builds the required functionality step-by-step, ensuring high regiochemical purity at each stage. The overall workflow is outlined below.

Caption: Multi-step synthesis of this compound from 1-methylnaphthalene.

Causality and Mechanistic Insights

The success of this route hinges on the initial regioselective bromination of 1-methylnaphthalene. The methyl group is an activating, ortho-, para- director. Electrophilic attack is strongly favored at the C4 (para) position over the C2 (ortho) position due to steric hindrance from the methyl group. Furthermore, the peri position (C8) is sterically encumbered by the adjacent methyl group, disfavoring substitution. This leads to the highly selective formation of 4-bromo-1-methylnaphthalene.[1]

The subsequent steps are well-established functional group interconversions:

-

Benzylic Bromination: Free-radical bromination selectively occurs at the benzylic position, activated by the naphthalene ring.

-

Sommelet Reaction: This reaction converts the benzylic bromide into an aldehyde using hexamine.

-

Oximation and Dehydration: The aldehyde is converted to an oxime, which is then dehydrated to yield the target nitrile. This is a classic and high-yielding method for nitrile synthesis from aldehydes.

Detailed Experimental Protocol

The following protocol is adapted from established procedures.[2]

Step 1: Synthesis of 4-Bromo-1-methylnaphthalene (I)

-

To a 5 L four-necked flask, add 1-methylnaphthalene (300 g) and acetonitrile (3 kg).

-

Cool the mixture to 0°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (413 g) in four portions, ensuring the internal temperature does not exceed 25°C.

-

After the addition is complete, allow the reaction to stir overnight at room temperature (20-25°C).

-

Monitor the reaction by TLC. Upon completion, add a 25% aqueous solution of sodium sulfite (120 g) and stir for 30 minutes.

-

Remove the solvent under reduced pressure at 30°C.

-

Add n-hexane (800 mL) and water (1200 mL) to extract the product. Separate the layers and extract the aqueous phase twice more with n-hexane (2 x 500 mL).

-

Combine the organic phases, wash with saturated NaCl solution (2 x 600 g), and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product (approx. 461.8 g, 99% yield).

Step 2: Synthesis of 4-Bromo-1-(bromomethyl)naphthalene (II)

-

In a 5 L flask, dissolve the crude 4-bromo-1-methylnaphthalene (461.8 g) in carbon tetrachloride (7.2 kg).

-

Add N-bromosuccinimide (375.6 g) and benzoyl peroxide (BPO) (20.5 g).

-

Heat the mixture to reflux (70-78°C) and maintain overnight.

-

Monitor by TLC. Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture and remove the solvent by rotary evaporation to yield the crude product.

Step 3-5: Conversion to this compound (V) The subsequent steps—Sommelet reaction, oximation, and dehydration—follow standard organic chemistry procedures.[2] The crude 4-bromo-1-(bromomethyl)naphthalene is reacted with hexamethylenetetramine followed by hydrolysis to give 4-bromo-1-naphthaldehyde. This aldehyde is then treated with hydroxylamine hydrochloride to form the oxime, which is subsequently dehydrated using a reagent such as acetic anhydride or thionyl chloride to afford the final product, this compound.

Strategic Approach 2: Sandmeyer Reaction of 5-Bromo-1-naphthylamine

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a variety of functional groups, including nitriles, via a diazonium salt intermediate.[3][4] This approach offers a more direct route to the nitrile functionality, provided the requisite amino precursor, 5-bromo-1-naphthylamine, is accessible.

Caption: Synthesis via the Sandmeyer reaction, starting from 1-bromonaphthalene.

Causality and Regioselectivity Challenges

The critical step governing the regiochemical outcome of this pathway is the nitration of 1-bromonaphthalene . The bromine atom is a deactivating but ortho-, para- directing group. Nitration will occur on the same ring as the bromine substituent. The primary products are typically 1-bromo-4-nitronaphthalene (para to Br) and 1-bromo-5-nitronaphthalene (at the adjacent ring's alpha position). The formation of a mixture of isomers necessitates a challenging purification step to isolate the desired 5-nitro intermediate, which can significantly lower the overall yield and practicality of this route.

Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction itself proceeds via a radical mechanism initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer cyanation.

Protocol: General Sandmeyer Cyanation

-

Diazotization: Dissolve 5-bromo-1-naphthylamine in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a positive starch-iodide paper test.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

The product can then be isolated by extraction and purified by chromatography or recrystallization.

Strategic Approach 3: Modern Palladium-Catalyzed Cyanation

Modern cross-coupling chemistry offers a potentially more elegant and efficient route, circumventing the challenges of electrophilic substitution. A promising strategy involves the selective cyanation of a dihalo-naphthalene precursor, such as 1,5-dibromonaphthalene or 5-bromo-1-iodonaphthalene.

The differential reactivity of C-I and C-Br bonds is key. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of the nitrile group at the C1 position of 5-bromo-1-iodonaphthalene.

Proposed Workflow

-

Synthesis of 1,5-Dihalonaphthalene: Start with 1,5-diaminonaphthalene. A double Sandmeyer reaction can be used to install two bromine or iodine atoms. Alternatively, direct halogenation of naphthalene can produce 1,5-dihalonaphthalenes, though often mixed with other isomers.[5]

-

Selective Cyanation: Subject 5-bromo-1-iodonaphthalene to a palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The catalyst system (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand) can be tuned to favor reaction at the C-I bond.[6]

| Parameter | Route 1 (from 1-Methylnaphthalene) | Route 2 (Sandmeyer) | Route 3 (Pd-Catalyzed) |

| Starting Material | 1-Methylnaphthalene | 1-Bromonaphthalene | 1,5-Dihalonaphthalene |

| Number of Steps | ~5 | ~3 | ~2 |

| Regioselectivity | Excellent, controlled by directing groups | Moderate, dependent on nitration | Potentially Excellent (C-I vs C-Br) |

| Key Advantage | High purity, scalable, reliable | Fewer steps to nitrile | High efficiency, modern method |

| Key Disadvantage | Lengthy sequence | Isomer separation required | Precursor synthesis may be complex |

Conclusion and Future Outlook

The regioselective synthesis of this compound can be approached through several distinct strategies. The multi-step synthesis from 1-methylnaphthalene stands out as a robust and highly selective, albeit lengthy, method suitable for producing high-purity material on a preparative scale.[1][2] The classic Sandmeyer reaction provides a shorter route but is hampered by the difficult separation of isomers formed during the initial nitration step.

Looking forward, modern transition-metal-catalyzed methods, particularly the selective cyanation of a 5-bromo-1-iodonaphthalene precursor, represent the most promising avenue for future development.[6] These approaches offer the potential for high efficiency, excellent regioselectivity, and milder reaction conditions. As demand for complex molecular scaffolds grows in drug discovery and materials science, the development of concise and highly selective syntheses for key intermediates like this compound will remain an area of active research.

References

-

Clarke, H. T., & Brethen, M. R. (1921). α-BROMONAPHTHALENE. Organic Syntheses, 1, 35. DOI: 10.15227/orgsyn.001.0035. Available at: [Link]

-

Shee, M., Shah, S. S., & Singh, N. D. P. (2020). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 56(31), 4240-4243. DOI: 10.1039/D0CC00163E. Available at: [Link]

- CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile. Google Patents.

-

Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. (2023). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Directed Ortho and Remote Metalation of Naphthalene 1,8-Diamide: Complementing SEAr Reactivity for the Synthesis of Substituted Naphthalenes. (2021). Organic Letters. ACS Publications. Available at: [Link]

-

Reactions of 1,5-disubstituted naphthalenes with phthalic anhydride. (1970). Journal of the Chemical Society C: Organic. RSC Publishing. Available at: [Link]

-

Groom, K., et al. (2014). Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes. Organic Letters, 16(9), 2378–2381. Available at: [Link]

-

eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (2021). ACS Sustainable Chemistry & Engineering. ACS Publications. Available at: [Link]

-

Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]

-

Groom, K., et al. (2014). Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes. PubMed. Available at: [Link]

-

Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. (2023). MDPI. Available at: [Link]

-

Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes. (2021). ACS Omega. ACS Publications. Available at: [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. Available at: [Link]

-

Recent Advances in Cyanation Reactions. (2022). Química Nova. ResearchGate. Available at: [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2021). Journal of the American Chemical Society. ACS Publications. Available at: [Link]

- CN108046980B - Novel synthesis method of 5-bromo-1-pentene. Google Patents.

-

Directed Ortho and Remote Metalation of Naphthalene 1,8-Diamide: Complementing S E Ar Reactivity for the Synthesis of Substituted Naphthalenes. (2021). ResearchGate. Available at: [Link]

-

Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. (2023). MDPI. Available at: [Link]

-

The Chemistry Behind 4-Bromonaphthalene-1-carbonitrile: Synthesis and Reactivity. (2024). Acme Bioscience. Available at: [Link]

-

Directed Ortho and Remote Metalation of Naphthalene 1,8-Diamide: Complementing SEAr Reactivity for the Synthesis of Substituted Naphthalenes. (2021). Organic Letters. ACS Publications. Available at: [Link]

- EP0301112A1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof. Google Patents.

-

5-Bromopentanenitrile. PubChem. National Institutes of Health. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). Journal of the Brazilian Chemical Society. PMC. Available at: [Link]

-

Process for preparation of aromatic halides from aromatic amines. (2002). Justia Patents. Available at: [Link]

-

Sandmeyer Reactions. (2021). YouTube. Chad's Prep. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

Starting materials for 5-Bromonaphthalene-1-carbonitrile synthesis

An In-depth Technical Guide to the Synthesis of 5-Bromonaphthalene-1-carbonitrile: Starting Materials and Strategic Approaches

Introduction

This compound is a key building block in the development of advanced materials and pharmaceutical agents. Its rigid, planar structure and dual functionality—a nucleophilic nitrile group and an electrophilic aryl bromide—make it a versatile intermediate for constructing complex polycyclic aromatic systems and for introducing the naphthalene scaffold into drug candidates. This guide provides a detailed exploration of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes.

Strategic Considerations in Synthetic Design

The synthesis of this compound necessitates careful control over regioselectivity. The naphthalene core has two non-equivalent positions for monosubstitution, the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions. The introduction of two different substituents at the 1 and 5 positions requires a synthetic sequence that can precisely control the location of each functional group. The choice of starting material is therefore paramount and dictates the overall synthetic strategy. This guide will explore three primary, field-proven starting materials: 1-methylnaphthalene, 1-bromonaphthalene, and 5-bromo-1-naphthylamine.

Route 1: Multi-step Synthesis from 1-Methylnaphthalene

This approach leverages the directing effect of the methyl group to install the bromine atom at the desired C4 position, followed by a series of transformations to convert the methyl group into a nitrile. This route is particularly advantageous when large quantities of the final product are required, as 1-methylnaphthalene is a readily available and cost-effective starting material.[1][2]

Synthetic Workflow Overview

The overall transformation from 1-methylnaphthalene to this compound is a five-step process.[1]

Caption: Synthetic pathway from 1-methylnaphthalene.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-methylnaphthalene [1]

-

Rationale: The first step is a regioselective bromination of the naphthalene ring. The methyl group is an activating group and directs electrophilic substitution to the para position (C4). N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.

-

Protocol:

-

In a suitable reaction vessel, dissolve 1-methylnaphthalene in acetonitrile and cool the mixture to 0°C.

-

Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 25°C.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Extract the product with a suitable organic solvent (e.g., n-hexane), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

Step 2: Synthesis of 4-Bromo-1-(bromomethyl)naphthalene [1]

-

Rationale: This step involves the benzylic bromination of the methyl group. This is a free-radical substitution reaction, initiated by a radical initiator such as benzoyl peroxide (BPO), with NBS again serving as the bromine source.

-

Protocol:

-

Dissolve 4-bromo-1-methylnaphthalene in carbon tetrachloride.

-

Add NBS and a catalytic amount of benzoyl peroxide (BPO).

-

Heat the mixture to reflux (approximately 77°C) and stir overnight.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Step 3: Synthesis of 4-Bromo-1-naphthaldehyde (Sommelet Reaction) [1]

-

Rationale: The Sommelet reaction is a classic method for converting benzylic halides to aldehydes using hexamethylenetetramine.

-

Protocol:

-

React 4-bromo-1-(bromomethyl)naphthalene with hexamethylenetetramine in a suitable solvent (e.g., aqueous acetic acid).

-

Heat the mixture to effect the reaction.

-

Upon completion, hydrolyze the intermediate salt to yield the aldehyde.

-

Isolate the product by extraction and purify by crystallization or chromatography.

-

Step 4: Synthesis of 4-Bromo-1-naphthaldehyde oxime [1]

-

Rationale: The aldehyde is converted to an oxime, which is a precursor to the nitrile. This is a standard condensation reaction with hydroxylamine.

-

Protocol:

-

Dissolve 4-bromo-1-naphthaldehyde in acetonitrile.

-

Add hydroxylamine hydrochloride and triethylamine.

-

Heat the mixture to reflux (approximately 82°C) for several hours.

-

Cool the reaction and add water to precipitate the product.

-

Isolate the oxime by filtration and dry.

-

Step 5: Synthesis of this compound [1]

-

Rationale: The final step is the dehydration of the oxime to the nitrile. A variety of dehydrating agents can be used, such as acetic anhydride or copper(II) acetate.

-

Protocol:

-

Suspend 4-bromo-1-naphthaldehyde oxime in acetonitrile.

-

Add a catalytic amount of copper(II) acetate monohydrate.

-

Heat the mixture to reflux (75-82°C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to obtain this compound.

-

Quantitative Data Summary

| Step | Product | Typical Yield |

| 1 | 4-Bromo-1-methylnaphthalene | ~99%[1] |

| 2 | 4-Bromo-1-(bromomethyl)naphthalene | High |

| 3 | 4-Bromo-1-naphthaldehyde | Good |

| 4 | 4-Bromo-1-naphthaldehyde oxime | ~88%[1] |

| 5 | This compound | Good |

Route 2: Synthesis from 1-Bromonaphthalene

Starting from the commercially available 1-bromonaphthalene offers a more direct route, potentially reducing the number of synthetic steps.[3][4] The key transformations are a second bromination to introduce a bromine atom at the C5 position, followed by a selective cyanation.

Synthetic Workflow Overview

Caption: Synthetic pathway from 1-bromonaphthalene.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,5-Dibromonaphthalene [5]

-

Rationale: The existing bromo group on the naphthalene ring is deactivating and directs incoming electrophiles to the other ring. Photobromination of 1-bromonaphthalene at elevated temperatures favors the formation of 1,5-dibromonaphthalene.[5]

-

Protocol:

-

In a flask equipped with a reflux condenser and a dropping funnel, dissolve 1-bromonaphthalene in carbon tetrachloride.

-

Heat the solution to reflux (77°C).

-

Slowly add bromine to the refluxing solution while irradiating with a suitable light source (e.g., a 250W lamp).

-

Continue the reaction until the starting material is consumed (monitor by GC or TLC).

-

Cool the reaction mixture and wash with a solution of sodium thiosulfate to remove excess bromine.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization to yield 1,5-dibromonaphthalene.

-

Step 2: Synthesis of this compound (Rosenmund-von Braun Reaction) [6][7]

-

Rationale: The Rosenmund-von Braun reaction is a well-established method for the cyanation of aryl halides using copper(I) cyanide.[6][7] While both bromine atoms in 1,5-dibromonaphthalene are reactive, careful control of stoichiometry can favor monosubstitution. The reaction typically requires high temperatures and a polar aprotic solvent like pyridine or DMF.

-

Protocol:

-

In a dry flask, combine 1,5-dibromonaphthalene, dry powdered cuprous cyanide, and dry pyridine.

-

Heat the mixture under an inert atmosphere at a high temperature (e.g., 215-225°C) for several hours.[7]

-

Cool the reaction mixture and pour it into aqueous ammonia to complex the copper salts.

-

Extract the product with an organic solvent such as benzene or toluene.

-

Wash the organic layer sequentially with dilute aqueous ammonia, dilute hydrochloric acid, water, and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the residue by distillation under reduced pressure or by column chromatography to isolate this compound.

-

Route 3: Synthesis from 5-Bromo-1-naphthylamine via Sandmeyer Reaction

This classical route is highly reliable for introducing a nitrile group onto an aromatic ring. It proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt. The starting material, 5-bromo-1-naphthylamine, is commercially available.[8]

Synthetic Workflow Overview

Caption: Synthetic pathway from 5-bromo-1-naphthylamine.

Step-by-Step Experimental Protocols

Step 1: Diazotization of 5-Bromo-1-naphthylamine

-

Rationale: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid at low temperatures. Nitrous acid is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

-

Protocol:

-

Suspend 5-bromo-1-naphthylamine in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

-

Stir the mixture for a short period after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution should be kept cold for the next step.

-

Step 2: Cyanation of the Diazonium Salt (Sandmeyer Reaction) [6]

-

Rationale: The diazonium group is an excellent leaving group and is readily displaced by various nucleophiles. In the Sandmeyer reaction, a solution of copper(I) cyanide is used to introduce the nitrile group.

-

Protocol:

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford this compound.

-

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes, each with its own advantages. The choice of the optimal starting material depends on factors such as cost, availability, scalability, and the desired purity of the final product.

-

The multi-step synthesis starting from 1-methylnaphthalene is well-documented and suitable for large-scale production, despite the number of steps involved.[1][2]

-

The route from 1-bromonaphthalene is more convergent but requires careful control of the bromination and selective cyanation steps.[5]

-

The Sandmeyer reaction starting from 5-bromo-1-naphthylamine offers a classic and reliable method for the introduction of the nitrile group.

Each of these pathways provides a robust and validated method for obtaining this valuable synthetic intermediate, empowering researchers and drug development professionals in their scientific endeavors.

References

-

Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. (2025). ResearchGate. [Link]

-

Clarke, H. T., & Brethen, M. R. (1921). α-BROMONAPHTHALENE. Organic Syntheses, 1, 35. [Link]

- Synthesis method of 4-bromonaphthalene-1-carbonitrile. (2017).

-

Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

The Chemistry Behind 4-Bromonaphthalene-1-carbonitrile: Synthesis and Reactivity. (2026). DC Fine Chemicals. [Link]

-

1-Bromonaphthalene. (n.d.). PubChem. [Link]

-

Reduction of 1-Bromonaphthalene. (n.d.). Organic Syntheses. [Link]

-

1-Bromonaphthalene. (n.d.). Wikipedia. [Link]

-

Shee, M., Shah, Sk. S., & Singh, N. D. P. (2020). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 56(30), 4240–4243. [Link]

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (2007). Cardiff University. [Link]

-

1-Naphthalenecarbonitrile. (n.d.). PubChem. [Link]

-

eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (2020). ACS Omega. [Link]

-

α-NAPHTHONITRILE. (n.d.). Organic Syntheses. [Link]

Sources

- 1. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 5-BROMO-NAPHTHALEN-1-YLAMINE | CymitQuimica [cymitquimica.com]

Methodological & Application

Synthesis of 5-Bromonaphthalene-1-carbonitrile: An Application Note and Experimental Protocol

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Bromonaphthalene-1-carbonitrile

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid naphthalene core, substituted with a bromine atom and a cyano group at the 5- and 1-positions respectively, offers a versatile scaffold for the synthesis of a diverse range of complex organic molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound via the Sandmeyer reaction, a reliable method for the conversion of primary aromatic amines to nitriles.

Reaction Scheme: The Sandmeyer Approach

The synthesis of this compound is achieved through a two-step, one-pot Sandmeyer reaction starting from 5-bromo-1-naphthylamine. The first step is the diazotization of the primary amine with nitrous acid, generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. The second step is the copper(I) cyanide-catalyzed displacement of the diazonium group with a cyanide ion.

-

Step 1: Diazotization

-

Step 2: Cyanation

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 5-Bromo-1-naphthylamine | ≥98% | Commercially Available | 4766-33-0 | Starting material. |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercially Available | 7632-00-0 | Oxidizer; handle with care. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | 7647-01-0 | Corrosive. |

| Copper(I) Cyanide (CuCN) | 99.9% trace metals basis | Commercially Available | 544-92-3 | Highly toxic; handle with extreme caution. |

| Sodium Cyanide (NaCN) | ≥97% | Commercially Available | 143-33-9 | Highly toxic; handle with extreme caution. |

| Dichloromethane (CH₂Cl₂) | ACS Reagent, ≥99.5% | Commercially Available | 75-09-2 | Volatile and halogenated solvent. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Commercially Available | 144-55-8 | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, ≥99.0% | Commercially Available | 7757-82-6 | For drying. |

| Deionized Water | N/A | In-house | 7732-18-5 | |

| Ice | N/A | In-house | N/A |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Safety Precautions

This protocol involves the use of highly toxic and corrosive substances. A thorough risk assessment must be conducted before commencing any experimental work.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.

-

Cyanide Handling: Copper(I) cyanide and sodium cyanide are extremely toxic. Avoid inhalation of dust and any skin contact. In case of accidental exposure, seek immediate medical attention. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

-

Acid Handling: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with care.

-

Quenching: Any residual cyanide must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal. Follow institutional safety guidelines for waste disposal.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Part 1: Diazotization of 5-Bromo-1-naphthylamine

-

Preparation of the Amine Salt: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 5-bromo-1-naphthylamine (10.0 g, 45.0 mmol). To this, add a mixture of concentrated hydrochloric acid (15 mL) and deionized water (25 mL). Stir the mixture to form a fine slurry of the amine hydrochloride salt.

-

Rationale: The amine must be protonated to form the hydrochloride salt, which is more soluble in the aqueous medium and reactive towards the nitrosating agent.

-

-

Cooling: Place the flask in an ice-salt bath and cool the slurry to 0-5 °C with vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process.

-

Rationale: Aryl diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yield.[1]

-

-

Formation of the Diazonium Salt: Dissolve sodium nitrite (3.4 g, 49.5 mmol) in deionized water (10 mL) in a separate beaker. Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the cold amine slurry over a period of 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

-

Rationale: The dropwise addition of sodium nitrite controls the rate of the exothermic diazotization reaction, preventing a temperature spike. A slight excess of nitrous acid ensures complete conversion of the primary amine.

-

-

Completion of Diazotization: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of a clear solution or a fine, pale-yellow suspension indicates the formation of the diazonium salt.

Part 2: Sandmeyer Cyanation

-

Preparation of the Cyanide Solution: In a separate 1 L beaker or flask, prepare a solution of copper(I) cyanide (5.2 g, 58.5 mmol) and sodium cyanide (6.3 g, 128.5 mmol) in deionized water (50 mL). Gently warm the mixture to about 60-70 °C to facilitate dissolution.

-

Rationale: The use of excess sodium cyanide helps to dissolve the copper(I) cyanide by forming the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species in the Sandmeyer reaction.

-

-

Cyanation Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the warm copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. The rate of addition should be controlled to maintain the reaction temperature between 60-70 °C.

-

Rationale: The copper(I) species catalyzes the decomposition of the diazonium salt and the subsequent introduction of the cyanide nucleophile onto the aromatic ring.[2] The evolution of nitrogen gas drives the reaction to completion.

-

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 2 hours. The color of the mixture will typically turn dark brown or black.

Part 3: Work-up and Purification

-

Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Rationale: Dichloromethane is an effective solvent for extracting the organic product from the aqueous reaction mixture.

-

-

Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Rationale: The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove any residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/dichloromethane mixture.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol |

| Melting Point | 102-104 °C |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the six protons on the naphthalene ring system. The specific splitting patterns will depend on the coupling constants between adjacent protons.

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum should exhibit 11 distinct signals for the 11 carbon atoms of the naphthalene ring and the nitrile group. The nitrile carbon is expected to appear around δ 118 ppm, and the carbon attached to the bromine atom will be in the aromatic region.

-

Infrared (IR) Spectroscopy (KBr pellet): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom. For C₁₁H₆BrN, the expected m/z values would be around 231 and 233.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete diazotization.- Decomposition of the diazonium salt. | - Ensure the temperature is maintained at 0-5 °C during diazotization.- Use a slight excess of sodium nitrite. |

| - Inefficient cyanation reaction. | - Ensure the copper(I) cyanide solution is properly prepared and the reaction temperature is maintained.- Use fresh, high-purity copper(I) cyanide. | |

| Oily Product/Failure to Crystallize | - Presence of impurities. | - Repeat the washing steps to remove any residual starting materials or side products.- Purify by column chromatography. |

| Dark, Tar-like Product | - Reaction temperature too high during cyanation. | - Control the rate of addition of the diazonium salt to the cyanide solution to avoid overheating. |

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

-

PubChem. (n.d.). 5-Bromonaphthalen-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 5-Bromonaphthalene-1-carbonitrile

Welcome to the technical support center for the synthesis of 5-Bromonaphthalene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this important intermediate. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal and well-established methods for the synthesis of this compound:

-

The Sandmeyer Reaction: This route typically starts from a suitable amino-naphthalene precursor, such as 5-bromo-1-naphthylamine. The amino group is converted into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2][3] This method is advantageous when the corresponding amine is readily available.

-

The Rosenmund-von Braun Reaction: This approach involves the direct cyanation of an aryl halide.[4][5] In this specific synthesis, 1,5-dibromonaphthalene is reacted with a cyanide source, typically copper(I) cyanide (CuCN), at elevated temperatures to yield the desired product.[4][6] This method is often preferred if 1,5-dibromonaphthalene is the more accessible starting material.

Q2: I am observing a significant amount of a water-soluble impurity in my final product. What could it be?

A common water-soluble impurity is the hydrolysis of the nitrile group. Under acidic or basic conditions, particularly in the presence of water and heat, this compound can be hydrolyzed first to 5-bromonaphthalene-1-carboxamide and subsequently to 5-bromonaphthalene-1-carboxylic acid.[7][8][9][10]

-

5-bromonaphthalene-1-carboxamide: This is the initial hydrolysis product.

-

5-bromonaphthalene-1-carboxylic acid: Prolonged exposure to hydrolytic conditions will lead to the formation of the carboxylic acid, which is more water-soluble, especially in its salt form under basic conditions.[8][9]

Q3: My reaction is sluggish and gives a low yield. What are the potential reasons?

Low yields can stem from several factors depending on the chosen synthetic route:

-

For the Sandmeyer Reaction: Incomplete diazotization of the starting amine or premature decomposition of the diazonium salt can significantly lower the yield. The temperature control during diazotization is critical.

-

For the Rosenmund-von Braun Reaction: This reaction often requires high temperatures (150-250 °C) to proceed efficiently.[11] Insufficient temperature can lead to a sluggish or incomplete reaction.[6] Additionally, the quality and reactivity of the copper(I) cyanide are crucial.

Troubleshooting Guides

Issue 1: Formation of Dibromonaphthalene Isomers

Symptom: Your crude product shows the presence of multiple dibromonaphthalene isomers, not just the starting 1,5-dibromonaphthalene (in the Rosenmund-von Braun reaction) or other unexpected brominated species.

Causality:

-

Starting Material Impurity: The commercial 1,5-dibromonaphthalene may contain other isomers from its synthesis via the direct bromination of naphthalene.[12]

-

Isomerization: Under the harsh, high-temperature conditions of the Rosenmund-von Braun reaction, isomerization of the starting material or product, though less common, cannot be entirely ruled out.

Troubleshooting Protocol:

-

Characterize Starting Material: Before starting the reaction, verify the purity of your 1,5-dibromonaphthalene using techniques like GC-MS or ¹H NMR.

-

Purification of Starting Material: If significant isomeric impurities are present, consider purifying the 1,5-dibromonaphthalene by recrystallization or column chromatography.

-

Optimize Reaction Temperature: While high temperatures are necessary, explore the lower end of the effective temperature range to minimize potential side reactions.[11]

Issue 2: Presence of 5-Bromonaphthalene as a Side Product

Symptom: You observe the formation of 5-bromonaphthalene, which lacks the nitrile group.

Causality: This side product is a result of reductive dehalogenation or a competing reaction pathway.

-

In the Sandmeyer Reaction: The intermediate aryl radical can be quenched by a hydrogen atom source in the reaction mixture instead of reacting with the cyanide.

-

In the Rosenmund-von Braun Reaction: Reductive dehalogenation of the starting 1,5-dibromonaphthalene or the product can occur, especially in the presence of reducing impurities or at very high temperatures.[13]

Troubleshooting Protocol:

-

Control of Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or reductive side reactions.

-

Purity of Reagents: Use high-purity solvents and reagents to avoid introducing any potential hydrogen atom donors.

-

Temperature Management: Avoid excessive temperatures that might promote decomposition and dehalogenation.

Issue 3: Formation of Phenolic Impurities

Symptom: Your product is contaminated with 5-bromo-1-naphthol.

Causality: This is a classic side product in the Sandmeyer reaction. The diazonium salt is susceptible to nucleophilic attack by water, leading to the formation of a phenol.

Troubleshooting Protocol:

-

Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, the subsequent displacement with cyanide should be performed with minimal water present.

-

Temperature Control: Keep the diazonium salt solution cold (0-5 °C) to minimize its decomposition and reaction with water.

-

Efficient Cyanide Displacement: Add the diazonium salt solution to the copper(I) cyanide solution promptly to favor the desired cyanation reaction over the competing hydrolysis.

Experimental Protocols

Protocol 1: Synthesis via Rosenmund-von Braun Reaction

A detailed, step-by-step methodology for this key experiment:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,5-dibromonaphthalene and copper(I) cyanide (1.2 equivalents).

-

Solvent Addition: Add a high-boiling polar solvent such as DMF or nitrobenzene.[4]

-

Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes.

-

Heating: Heat the reaction mixture to 150-200 °C with vigorous stirring.[4]

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extraction: Extract the product with an organic solvent like toluene or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Purification of this compound

A detailed, step-by-step methodology for purification:

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).

-